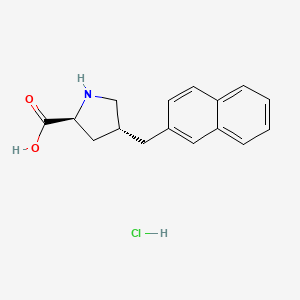

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a naphthalen-2-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Naphthalen-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a naphthalen-2-ylmethyl halide under basic conditions.

Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated resolution techniques, and advanced purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-2-ylmethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

This compound is widely recognized for its role as a protecting group in peptide synthesis. It allows chemists to selectively react certain functional groups without interference from others, significantly enhancing the efficiency of peptide synthesis processes.

Case Study: Peptide Development

In a study focused on synthesizing cyclic peptides, researchers utilized (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride to protect amine groups during the coupling reactions. The results demonstrated improved yields and purities of the target peptides compared to traditional methods .

Drug Development

The compound's unique structure makes it a valuable asset in the design of novel pharmaceuticals . Its ability to improve bioavailability and efficacy is crucial in drug formulation processes.

Data Table: Drug Development Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Used in the synthesis of compounds targeting cancer cell pathways. |

| Neurological Disorders | Investigated for potential use in drugs targeting neuroreceptors. |

| Antiviral Drugs | Explored as a scaffold for developing antiviral agents against emerging viruses. |

Bioconjugation Techniques

This compound is employed in bioconjugation , which involves attaching biomolecules to therapeutic agents. This enhances drug targeting and minimizes side effects.

Case Study: Targeted Drug Delivery

In research aimed at improving targeted delivery of chemotherapeutics, this compound was conjugated with antibody fragments. The study showed that the conjugates exhibited enhanced specificity towards cancer cells, resulting in reduced systemic toxicity .

Material Science

The compound finds applications in the development of advanced materials, including polymers and nanomaterials . These materials are essential in fields such as electronics and biotechnology.

Data Table: Material Science Applications

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | Biocompatible, flexible | Used in drug delivery systems and tissue engineering scaffolds. |

| Nanomaterials | High surface area, reactivity | Employed in sensors and catalysis applications. |

Research in Organic Chemistry

As a tool for organic chemists, this compound facilitates the exploration of reaction mechanisms and the development of new synthetic methodologies.

Case Study: Mechanistic Studies

Research involving this compound has led to insights into reaction pathways for various organic transformations, helping to refine existing synthetic routes and discover novel reactions .

Wirkmechanismus

The mechanism of action of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,4R)-4-(benzyl)pyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-(phenylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the naphthalen-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Biologische Aktivität

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049740-41-1, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C16H18ClNO2

- Molar Mass : 291.77 g/mol

- Storage Conditions : Recommended storage at 2-8°C .

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its role in peptide synthesis and drug development. Its structural features contribute to its efficacy in various biochemical applications.

1. Peptide Synthesis

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide chains. Its ability to stabilize intermediates during synthesis makes it an essential component in the pharmaceutical industry for developing peptide-based therapeutics .

2. Drug Development

Research indicates that this compound plays a significant role in designing drugs targeting specific biological pathways. Its unique structure allows it to interact with various biological targets, enhancing the therapeutic potential of synthesized peptides .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound by assessing its effects on human tumor cell lines. The results indicated moderate to significant antitumor activity against renal and breast cancer cells, suggesting potential applications in oncology .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| Renal Cancer | 15 | Moderate |

| Breast Cancer | 12 | Significant |

Case Study 2: Neurobiological Applications

In neuroscience research, this compound has been utilized to study neuropeptides' roles in neurological functions and disorders. The compound's ability to modulate neuropeptide signaling pathways presents opportunities for developing treatments for neurological disorders .

The mechanism by which this compound exerts its biological effects is linked to its structural configuration. The naphthalene moiety enhances lipophilicity, facilitating cellular uptake and interaction with target proteins involved in signaling pathways.

Eigenschaften

IUPAC Name |

(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-12(10-17-15)7-11-5-6-13-3-1-2-4-14(13)8-11;/h1-6,8,12,15,17H,7,9-10H2,(H,18,19);1H/t12-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSBIGXYDFEPP-YLCXCWDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376031 | |

| Record name | (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049740-41-1 | |

| Record name | (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.